molecular formula C13H12O2 B061961 4-(4-Hydroxyphenyl)benzyl alcohol CAS No. 162957-24-6

4-(4-Hydroxyphenyl)benzyl alcohol

Cat. No.: B061961
CAS No.: 162957-24-6
M. Wt: 200.23 g/mol
InChI Key: ITKOVDPTEKNQEL-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)benzyl alcohol, also known as 4-hydroxybenzyl alcohol, is a phenolic compound with the molecular formula C13H12O2. It is characterized by the presence of a hydroxyl group attached to a benzyl alcohol moiety, which is further substituted with a hydroxyphenyl group. This compound is known for its antioxidant properties and is found in various natural sources, including the tubers of Gastrodia elata .

Mechanism of Action

Target of Action

4-(4-Hydroxyphenyl)benzyl alcohol, also known as 4-(4-HYDROXYMETHYLPHENYL)PHENOL, is a phenolic compound found in Gastrodia elata . It has been shown to have significant effects on the human central nervous system . .

Mode of Action

It is known to exhibit antioxidant and anti-asthmatic properties It is suggested that the compound interacts with its targets, leading to changes that result in these effects

Biochemical Pathways

It is known that the compound has effects on the human central nervous system This suggests that it may affect pathways related to neural signaling or neurotransmitter synthesis or degradation

Pharmacokinetics

It is soluble in water (67 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol This suggests that it may have good bioavailability

Result of Action

This compound has been shown to have antioxidant and anti-asthmatic effects . This suggests that it may have protective effects against oxidative stress and inflammation in the body.

Action Environment

It is known that the compound is combustible and has a risk of burning when exposed to high temperatures, open flames, or oxidizing agents . It should be stored in a sealed, ventilated, cool, and dry environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Hydroxyphenyl)benzyl alcohol can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodophenol with 4-(hydroxymethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents and catalysts, as well as optimizing reaction conditions to increase yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydroxyphenyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: 4-Hydroxybenzaldehyde.

    Reduction: 4-Hydroxyphenylmethanol.

    Substitution: Various substituted benzyl alcohol derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKOVDPTEKNQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622176
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162957-24-6
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (60.7 mmol) of ethyl 4-hydroxybiphenyl-4-carboxylate are dissolved in 500 ml of THF, and 200 ml of a 1 M solution of diisobutylaluminium hydride in toluene are added at −70° C. The cooling is subsequently removed, and the batch is stirred at room temp. for 2 h. After addition of 5 ml of isopropanol, the solution is added to water, extracted three times with MTB ether, and the combined org. phases are washed with water and dried over sodium sulfate. The solvent is removed in vacuo, and the residue is filtered through silica gel with toluene/ethyl acetate, giving 4′-hydroxymethyl-4-biphenylol as a colourless solid.
Name
ethyl 4-hydroxybiphenyl-4-carboxylate
Quantity
15 g
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reactant
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500 mL
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solution
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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